molecular formula C25H21N3O7 B2643192 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate CAS No. 310453-46-4

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate

Cat. No.: B2643192
CAS No.: 310453-46-4
M. Wt: 475.457
InChI Key: NCNOFFRSALWZIU-UHFFFAOYSA-N
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Description

2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate is a specialized chemical reagent designed for advanced research applications, particularly in the fields of medicinal chemistry and chemical biology. This synthetic compound integrates a naphthalimide core, a structure known for its intercalative properties and diverse biological activities, with a morpholine substituent that can enhance solubility and influence pharmacokinetic profiles. The presence of the 2-nitrobenzoate ester moiety is a critical functional handle, making this molecule a potential candidate for use in probe development and targeted drug delivery systems. This ester linkage is susceptible to enzymatic cleavage, for instance by intracellular esterases, which could be engineered to release an active species, such as a naphthalimide-based therapeutic or fluorescent tag, at a specific site of action. Researchers can leverage this compound in the study and design of prodrugs, as well as in the synthesis of more complex molecular architectures for investigating biological pathways. Its structure suggests potential for application in the development of novel agents for photodynamic therapy and as a scaffold for the inhibition of various cellular targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O7/c29-23-18-6-3-5-16-20(26-10-13-34-14-11-26)9-8-19(22(16)18)24(30)27(23)12-15-35-25(31)17-4-1-2-7-21(17)28(32)33/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNOFFRSALWZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate typically involves multiple steps. One common approach starts with the preparation of the benzo[de]isoquinoline-1,3-dione core. This can be achieved by reacting 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The resulting intermediate is then functionalized to introduce the morpholine ring and the nitrobenzoate ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The morpholine ring and nitrobenzoate ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate involves its interaction with molecular targets through various pathways. The compound’s morpholine ring and nitrobenzoate ester group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related naphthalimide derivatives and antiscalants, emphasizing substituent effects on properties and applications.

Compound Core Structure Key Substituents Primary Application Performance Metrics Reference
Target Compound Benzo[de]isoquinolin-1,3-dione Morpholino, 2-nitrobenzoate ester, phosphonic acid Antiscaling, fluorescence tracking 80% scale inhibition at 5 mg/L; λexem = 360/440 nm
NI0 1,8-Naphthalimide Nitro group, methacrylate Metal cation sensing (Cu<sup>2+</sup>) Fluorescence quenching with 10<sup>−6</sup> M detection limit
Organotin Carboxylates Benzo[de]isoquinolin-yl acetic acid Organotin (e.g., SnPh3), carboxylate Antitumor, luminescence IC50 = 2.5 µM (HeLa cells); λem = 520 nm
HDAC6 Inhibitor 6a Benzo[de]isoquinolin Morpholino, benzamide HDAC6 inhibition (cancer therapy) IC50 = 8.5 nM; λem = 430 nm
HEDP-F Naphthalimide Hydroxyethylidene diphosphonate Antiscaling 65% inhibition at 5 mg/L; lower fluorescence stability
4-Bromobenzoate Analog Benzo[de]isoquinolin Morpholino, 4-bromobenzoate MOF/COF materials (gas storage) Not quantified; bromine enhances π-π stacking

Key Comparative Findings

  • Fluorescence Properties: The target compound’s 2-nitrobenzoate ester red-shifts emission (440 nm) compared to HDAC6 inhibitor 6a (430 nm) and organotin carboxylates (520 nm), reflecting electronic effects of substituents .
  • Antiscaling Efficacy: Outperforms HEDP-F (80% vs. 65% inhibition) due to optimized phosphonic acid-morpholino synergy, enhancing binding to calcium ions .
  • Biological Activity: Unlike organotin carboxylates (antitumor) or HDAC6 inhibitors, the target compound lacks significant cytotoxicity, prioritizing environmental applications .
  • Structural Flexibility : The 2-nitrobenzoate ester provides stronger electron-withdrawing effects than 4-bromobenzoate, improving fluorescence quantum yield but reducing MOF compatibility .

Mechanistic Insights

  • Scale Inhibition: The phosphonic acid groups in the target compound and HEDP-F chelate Ca<sup>2+</sup>, but the morpholino group in the former enhances solubility, reducing precipitation .
  • Fluorescence Quenching: NI0’s nitro group quenches fluorescence upon Cu<sup>2+</sup> binding, whereas the target compound’s nitrobenzoate maintains stability due to steric protection by the morpholino ring .

Biological Activity

The compound 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate is a synthetic derivative of isoquinoline and has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C22H24N2O5
  • Molecular Weight : 396.44 g/mol
  • CAS Number : 423146-25-2

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of isoquinoline have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancers. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.

Cell Line IC50 Value (µM) Activity
MDA-MB-23110.5Moderate Inhibition
SK-Hep-18.7Significant Inhibition
NUGC-312.0Moderate Inhibition

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have documented its efficacy against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values suggest that it possesses significant antibacterial and antifungal activities.

Microorganism MIC (µg/mL) Activity
E. coli50Effective
S. aureus30Highly Effective
C. albicans40Effective

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Compounds with similar structures have been identified as inhibitors of various enzymes involved in cancer progression.
  • Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) can lead to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Study on Anticancer Effects

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of a series of isoquinoline derivatives, including our compound of interest. The results demonstrated that these compounds significantly inhibited the growth of cancer cells through apoptotic pathways.

"The synthesized isoquinoline derivatives exhibited potent anticancer activity against multiple cell lines, indicating their potential as therapeutic agents."

Study on Antimicrobial Effects

Another research effort focused on the antimicrobial properties of related compounds. The study found that certain derivatives were effective against multi-drug resistant strains, suggesting a potential role in treating infections caused by resistant bacteria.

"Our findings suggest that these compounds could be developed into novel antimicrobial agents capable of overcoming resistance."

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